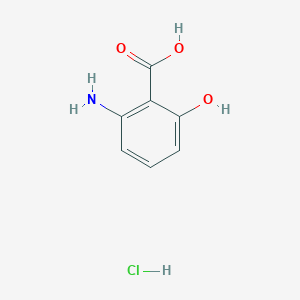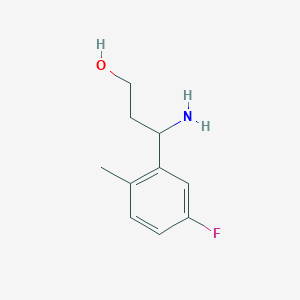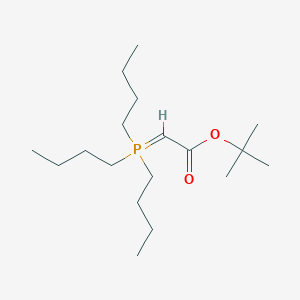
tert-Butyl 2-(tributylphosphoranylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(tributylphosphoranylidene)acetate: is an organic compound with the molecular formula C24H25O2P. It is a crystalline powder that is sparingly soluble in water and has a melting point of 152-155°C . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(tributylphosphoranylidene)acetate can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene . The reaction typically involves the use of triphenylphosphine and tert-butyl bromoacetate as starting materials, followed by deprotonation with a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(tributylphosphoranylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(tributylphosphoranylidene)acetate is used in several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(tributylphosphoranylidene)acetate involves its role as a Wittig reagent. The compound forms a phosphonium ylide, which reacts with carbonyl compounds to form alkenes.
Comparación Con Compuestos Similares
- tert-Butyl (triphenylphosphoranylidene)acetate
- tert-Butyl (diphenylphosphoranylidene)acetate
- tert-Butyl (methylphenylphosphoranylidene)acetate
Comparison: tert-Butyl 2-(tributylphosphoranylidene)acetate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its reactivity profile makes it particularly useful in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C18H37O2P |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
tert-butyl 2-(tributyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C18H37O2P/c1-7-10-13-21(14-11-8-2,15-12-9-3)16-17(19)20-18(4,5)6/h16H,7-15H2,1-6H3 |
Clave InChI |
NDZBPYSHZDENLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=CC(=O)OC(C)(C)C)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


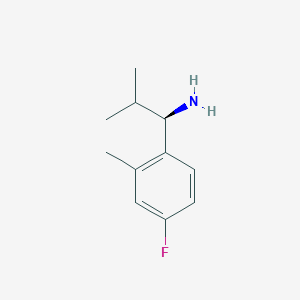
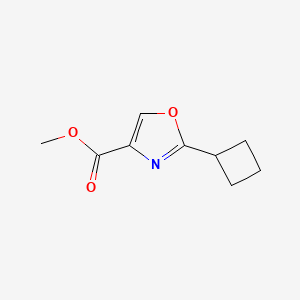
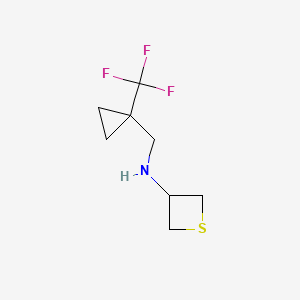
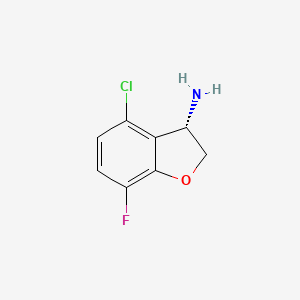
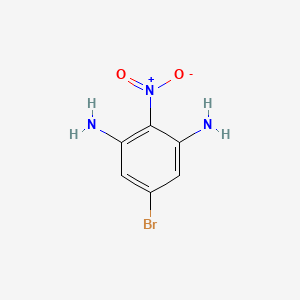
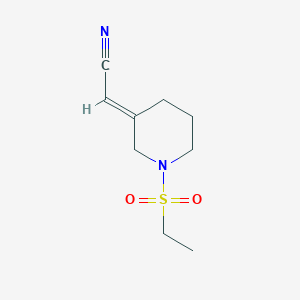
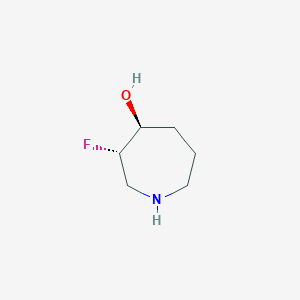
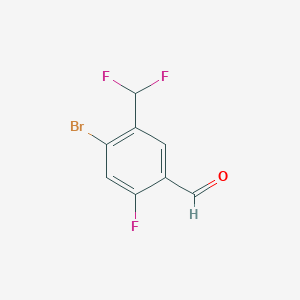
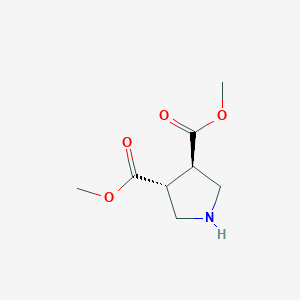
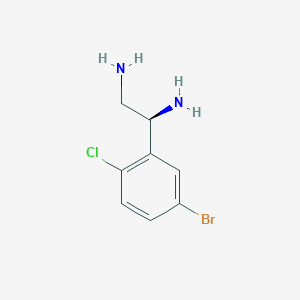
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
